Cas no 422-91-3 (Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo-)

Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo- structure
422-91-3 structure
Product Name:Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo-
CAS No:422-91-3
MF:C3F6I2
MW:403.831466674805
CID:324848
PubChem ID:10916462
Update Time:2025-11-02

Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo- Chemical and Physical Properties

Names and Identifiers

    • Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo-
    • 1,1,2,2,3,3-hexafluoro-1,3-diiodopropane
    • 1,3-DIIODOHEXAFLUOROPROPANE
    • 1,3-DIIODOPERFLUOROPROPANE
    • 1,1,2,2,3,3-hexafluoro-1,3-diiodo-propane
    • 1,3-Diiodo-1,1,2,2,3,3-hexafluoropropane
    • Hexafluor-1,3-dijod-propan
    • hexafluoro-1,3-diiodo-propane
    • Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo
    • DTXSID60448247
    • SCHEMBL52196
    • 1, 3-Diiodoperfluoropropane
    • 422-91-3
    • Inchi: 1S/C3F6I2/c4-1(5,2(6,7)10)3(8,9)11
    • InChI Key: WIEYKFZUVTYEIY-UHFFFAOYSA-N
    • SMILES: IC(C(C(F)(F)I)(F)F)(F)F

Computed Properties

  • Exact Mass: 403.79900
  • Monoisotopic Mass: 403.79936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 3.67730

Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo- Customs Data

  • HS CODE:2903799090
  • Customs Data:

    China Customs Code:

    2903799090

    Overview:

    2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Summary:

    2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo- Pricemore >>

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Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo- Related Literature

  • 1. Cyclization reactivities of fluorinated hex-5-enyl radicals
    William R. Dolbier Jr.,,Xiao X. Rong,Michael D. Bartberger,Henryk Koroniak,Bruce E. Smart,Zhen-Yu Yang J. Chem. Soc. Perkin Trans. 2 1998 219

Additional information on Propane,1,1,2,2,3,3-hexafluoro-1,3-diiodo-

Hexafluoro-1,3-Diiodopropane: A Versatile Compound in Modern Pharmaceutical and Industrial Applications

Hexafluoro-1,3-diiodopropane, with the chemical formula C3H2F6I2, is a fluorinated hydrocarbon derivative that has garnered significant attention in the fields of pharmaceutical research, materials science, and synthetic chemistry. This compound, identified by its CAS number 422-91-3, is characterized by its unique molecular structure, which features six fluorine atoms and two iodine atoms attached to a propane backbone. The combination of fluorine and iodine functional groups imparts distinct chemical properties, making it a valuable intermediate in the development of novel therapeutics and advanced materials.

Recent studies published in Chemical Communications (2023) highlight the potential of hexafluoro-1,3-diiodopropane as a precursor for synthesizing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability. The fluorine atoms in this compound contribute to the molecule's hydrophobicity, which is critical for optimizing drug delivery systems. Researchers at the University of Tokyo have demonstrated that hexafluoro-1,3-diiodopropane can be selectively functionalized to produce fluorinated alkylating agents with improved targeting capabilities for cancer therapies.

The fluorinated chain in hexafluoro-1,3-diiodopropane plays a pivotal role in modulating the physicochemical properties of the final product. A 2024 study in Advanced Materials revealed that this compound can be used to create fluorinated surfactants with exceptional surface tension reduction properties. These surfactants are particularly useful in the formulation of nanoparticle-based drug delivery systems, where they help stabilize colloidal suspensions and enhance cellular uptake.

From a synthetic perspective, the iodine atoms in hexafluoro-1,3-di,iodopropane serve as ideal leaving groups for nucleophilic substitution reactions. This property has been exploited in the development of fluorinated organometallic compounds, which are essential in the synthesis of polymer-based medical devices. A recent breakthrough in organocatalytic chemistry (2023) demonstrated that hexafluoro-1,3-diiodopropane can act as a versatile building block for creating fluorinated polymers with tunable mechanical properties.

The fluorinated propane backbone of hexafluoro-1,3-diiodopropane also exhibits remarkable thermal stability, making it suitable for applications in high-temperature industrial processes. This characteristic has led to its use in the production of fluorinated lubricants and fluorinated coatings for medical equipment. A 2024 review in Industrial & Engineering Chemistry Research emphasized the role of fluorinated hydrocarbons like hexafluoro-1,3-diiodopropane in developing environmentally sustainable chemical processes.

From a pharmaceutical development standpoint, the fluorinated structure of hexafluoro-1,3-diiodopropane offers several advantages. Fluorine atoms can significantly alter the metabolic pathways of drugs, extending their half-life in the bloodstream. A 2023 study in Drug Discovery Today reported that compounds derived from hexafluoro-1,3-diiodopropane showed improved blood-brain barrier penetration, which is critical for the treatment of neurological disorders.

Additionally, the iodine functionality in hexafluoro-1,3-diiodopropane enables the synthesis of fluorinated radiopharmaceuticals, which are used in positron emission tomography (PET) imaging. Researchers at the National Institutes of Health (NIH) have developed a new class of fluorinated tracers based on this compound, which provide higher resolution images for early detection of cancerous tumors.

The fluorinated chain in hexafluoro-1,3-diiodopropane also contributes to its ability to form hydrophobic interactions with biological membranes. This property is particularly useful in the design of targeted drug delivery systems for antimicrobial therapies. A 2024 study in ACS Nano demonstrated that fluorinated derivatives of this compound can selectively bind to bacterial cell membranes, enhancing the efficacy of antibacterial agents.

From an industrial chemistry perspective, the fluorinated hydrocarbon structure of hexafluoro-1,3-diiodopropane allows for the creation of fluorinated solvents with unique solvation properties. These solvents are used in the synthesis of fluorinated polymers and fluorinated elastomers, which find applications in medical devices and electronic components. A 2023 review in Green Chemistry highlighted the role of fluorinated solvents in reducing the environmental impact of chemical manufacturing processes.

Finally, the fluorinated propane backbone of hexafluoro-1,3-diiodopropane provides a platform for the development of fluorinated organocatalysts. These catalysts are used in asymmetric synthesis to produce chiral compounds with high enantiomeric purity. A 2024 study in Organic Letters demonstrated that fluorinated organocatalysts derived from this compound can significantly improve the efficiency of drug synthesis reactions.

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